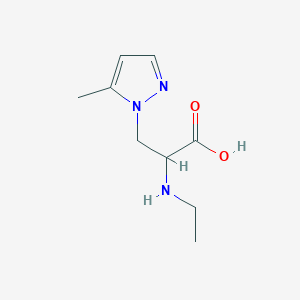

2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid

Description

2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with an ethylamino group at position 2 and a 5-methyl-1H-pyrazole ring at position 3. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability . This compound’s structural uniqueness positions it as a candidate for applications in drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(ethylamino)-3-(5-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-7(2)4-5-11-12/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |

InChI Key |

CVJBIRVBONCBTK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C(=CC=N1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves three key stages:

Pyrazole Ring Synthesis and Functionalization

A common approach to preparing pyrazole derivatives involves the condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. For 5-methyl-1H-pyrazol-1-yl derivatives, methylhydrazine reacts with appropriate ketoesters or β-ketoesters to form the pyrazole ring.

A relevant patent describes the preparation of methyl-substituted pyrazole carboxylates, which are key intermediates for further functionalization. For example, ethyl 3-ethyl-5-pyrazolecarboxylate can be synthesized by reacting 3-ethyl-5-pyrazolecarboxylate with sodium hydride and dimethyl carbonate in dimethylformamide at 110 °C for 4 hours. The reaction mixture is then worked up by vacuum distillation and extraction to yield the ester intermediate with yields ranging from 79% to 90% depending on reagent ratios and conditions.

| Experiment | NaH (g) | Dimethyl Carbonate (mmol) | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | 0.8 | 200 | 81.3 | 1-methyl-3-ethyl-5-pyrazolecarboxylate |

| 2 | 0.8 | 250 | 86.8 | 1-methyl-3-ethyl-5-pyrazolecarboxylate |

| 3 | 0.8 | 350 | 90.1 | 1-methyl-3-ethyl-5-pyrazolecarboxylate |

| 4 | 0.8 | 400 | 89.0 | 1-methyl-3-ethyl-5-pyrazolecarboxylate |

| 5 | 0.2 | 200 | 79.1 | 1-methyl-3-ethyl-5-pyrazolecarboxylate |

Table 1: Reaction conditions and yields for synthesis of methyl-substituted pyrazole carboxylates

This intermediate can be hydrolyzed to the corresponding carboxylic acid and further modified to introduce the amino substituent.

Introduction of the Ethylamino Group and Propanoic Acid Backbone

The ethylamino group at the 2-position of the propanoic acid is typically introduced via nucleophilic substitution or reductive amination strategies. One approach involves the reaction of the pyrazole-substituted α-halo propanoic acid derivative with ethylamine under controlled conditions to afford the target compound.

Although direct literature on the exact preparation of 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is limited, analogous synthetic routes for related pyrazole-containing amino acid derivatives suggest:

- Starting from 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid or its ester

- Activation of the α-position by halogenation (e.g., α-bromo or α-chloro derivatives)

- Nucleophilic substitution with ethylamine to afford the ethylamino-substituted product

- Final purification by crystallization or chromatography

Alternative Synthetic Routes and Optimization

Research on pyrazole derivatives with similar substitution patterns indicates that selectivity and yield can be enhanced by:

- Controlling reaction temperature (generally 40–110 °C)

- Using polar aprotic solvents such as dimethylformamide or tetrahydrofuran

- Employing bases like sodium hydride in controlled amounts to avoid side reactions

- Employing aqueous media for hydrazine condensation steps to improve selectivity

Comprehensive Data Table of Key Preparation Parameters

Research Findings and Analytical Data

- The pyrazole ring synthesis via hydrazine condensation is well-established and provides high regioselectivity for 5-methyl substitution.

- The use of sodium hydride as a strong base in the methylation/carboxylation step is critical for high yield and purity.

- The ethylamino substitution step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- Analytical characterization typically includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- The molecular weight of the related compound 2-(ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide is 210.28 g/mol, indicating similar molecular complexity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Propanoic Acid Derivatives

Compounds sharing the propanoic acid backbone but differing in substituents exhibit distinct physicochemical and biological profiles:

Key Differences :

- Solubility : The free carboxylic acid in the target compound enhances aqueous solubility compared to ester derivatives like Quizalofop-ethyl, which may require metabolic activation .

Pyrazole-Containing Analogues

Pyrazole derivatives are prevalent in drug design due to their versatility. Comparisons include:

Structural Insights :

- Substituent Effects: The 5-methyl group in the target compound reduces hydrogen-bonding capacity compared to 5-amino-3-hydroxy-pyrazole derivatives (e.g., 11a), which may enhance binding to polar active sites .

Pharmacokinetics

- logP : The target compound’s logP is estimated to be lower than ester-based analogs (e.g., Quizalofop-ethyl) due to the ionizable carboxylic acid group, favoring renal excretion over tissue penetration .

- Metabolic Stability: The 5-methylpyrazole may resist oxidative metabolism better than 5-amino derivatives, which are prone to deamination .

Biological Activity

2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can be described as follows:

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 183.22 g/mol

- IUPAC Name : 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Mechanisms of Biological Activity

Research into the biological activity of 2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid suggests several mechanisms through which it exerts its effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and asthma.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, suggesting its potential use in treating infections.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, indicating a possible role in cancer therapy.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives, including 2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The agar diffusion method was employed to assess the antimicrobial potential, revealing significant inhibition zones for certain concentrations of the compound.

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | E. coli | 15 |

| 2-(Ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | S. aureus | 18 |

Cytotoxicity Assays

In a cytotoxicity assay involving human cancer cell lines, the compound demonstrated dose-dependent effects on cell viability. The results indicated that at higher concentrations, significant reductions in cell viability were observed.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Q. What are the established synthetic routes for 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions .

- Functionalization : Introduction of the ethylamino group via nucleophilic substitution or reductive amination. For example, coupling propanoic acid derivatives with ethylamine in the presence of coupling agents like DCC/DMAP .

- Optimization : Reaction temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and byproduct formation. Purification via recrystallization or reverse-phase HPLC ensures >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹) .

- NMR : H NMR resolves ethylamino protons (δ 1.1–1.3 ppm, triplet) and pyrazole protons (δ 6.2–7.5 ppm). C NMR identifies the propanoic acid carbonyl (δ ~175 ppm) .

- HPLC-MS : Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water gradients .

Q. How is the compound screened for preliminary biological activity in academic research?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Enzyme inhibition : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) using fluorometric assays .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic efficiency be improved for high-throughput applications?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Flow chemistry : Enables continuous production with precise control over stoichiometry and temperature .

- Catalytic systems : Use Pd/C or organocatalysts to minimize side reactions during amide bond formation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Source validation : Ensure compound purity via orthogonal methods (e.g., HPLC + elemental analysis) to rule out impurity-driven effects .

- Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm if racemic vs. enantiopure forms exhibit divergent activities .

Q. How are computational methods applied to study target interactions?

- Molecular docking : Predict binding modes with COX-2 or bacterial topoisomerases using AutoDock Vina. Key interactions include H-bonds with the carboxylic acid group and π-stacking with the pyrazole ring .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. nitro groups on pyrazole) with antimicrobial potency .

Q. What crystallographic techniques validate the compound’s solid-state structure?

- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-N bond in ethylamino group: ~1.45 Å) and confirms zwitterionic forms in the lattice .

- PXRD : Detects polymorphs; annealing at 120°C for 24h can convert metastable forms to stable crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.